

A Comparative Guide to Far-Red Fluorescent Probes for Microtubule Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **RED 19**

Cat. No.: **B1170737**

[Get Quote](#)

In the dynamic field of cellular biology, the visualization of cytoskeletal components in living cells is paramount to understanding fundamental processes such as cell division, migration, and intracellular transport. This guide provides a detailed performance comparison of three prominent far-red fluorescent probes used for labeling microtubules: SiR-tubulin, a fluorogenic probe for live-cell imaging; Janelia Fluor® 646 (JF646), a bright and photostable dye primarily used with self-labeling tags; and Cy5, a classic cyanine dye widely used in immunofluorescence.

This comparison is designed for researchers, scientists, and drug development professionals to facilitate the selection of the most suitable probe for their specific microscopy applications, including confocal and stimulated emission depletion (STED) super-resolution microscopy.

Performance at a Glance: Quantitative Comparison

The selection of a fluorescent probe is often dictated by its photophysical properties. The following tables summarize the key quantitative metrics for SiR-tubulin, JF646, and Cy5, offering a direct comparison of their performance characteristics.

Table 1: Photophysical and Spectroscopic Properties

Property	SiR-tubulin	Janelia Fluor® 646 (JF646)	Cy5
Excitation Max (λ_{ex})	652 nm[1]	646 nm[2]	~649 nm[3][4]
Emission Max (λ_{em})	674 nm[1]	664 nm[2]	~667 nm[3][4]
Molar Extinction Coefficient (ϵ)	$1.0 \times 10^5 \text{ cm}^{-1}\text{M}^{-1}$ [1]	$1.52 \times 10^5 \text{ cm}^{-1}\text{M}^{-1}$ [2]	$2.5 \times 10^5 \text{ cm}^{-1}\text{M}^{-1}$ [3][4]
Quantum Yield (Φ)	~0.4 (bound)	0.54[2]	0.27[3][4]
Relative Brightness ($\epsilon \times \Phi$)	40,000	82,080	67,500
Labeling Strategy	Direct, via docetaxel ligand	Covalent, via HaloTag/SNAP-tag	Primarily immunofluorescence
Cell Permeability	Yes[1]	Yes[2]	No (for conjugates)
Fluorogenicity	High (>10-fold increase)[5][6]	Moderate	No

Table 2: Performance in Live-Cell Imaging Applications

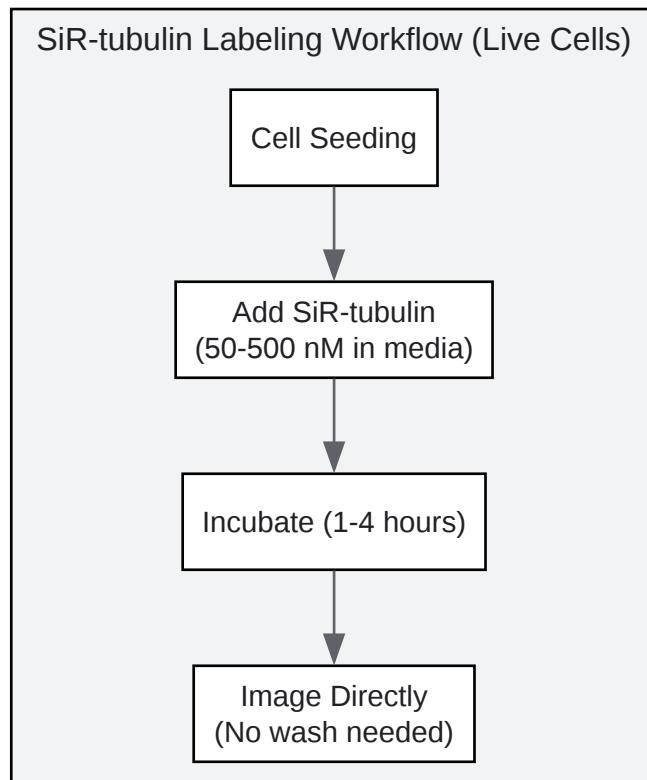
Feature	SiR-tubulin	Janelia Fluor® 646 (JF646)	Cy5
Primary Application	Live-cell widefield, confocal, STED[1]	Live-cell confocal, dSTORM, STED[2]	Fixed-cell immunofluorescence
Recommended Concentration	50 - 500 nM[5]	100 - 500 nM (with HaloTag)	N/A (for live cells)
Photostability	High[5][6]	Very High[2]	Moderate (can be enhanced)[7][8]
Signal-to-Noise Ratio	Excellent (due to fluorogenicity)[5]	High (bright dye)	Variable (depends on antibody)
Cytotoxicity	Low at $\leq 100 \text{ nM}$; can affect mitosis at $> 100 \text{ nM}$ [5]	Generally low cytotoxicity[9]	N/A (used on fixed cells)

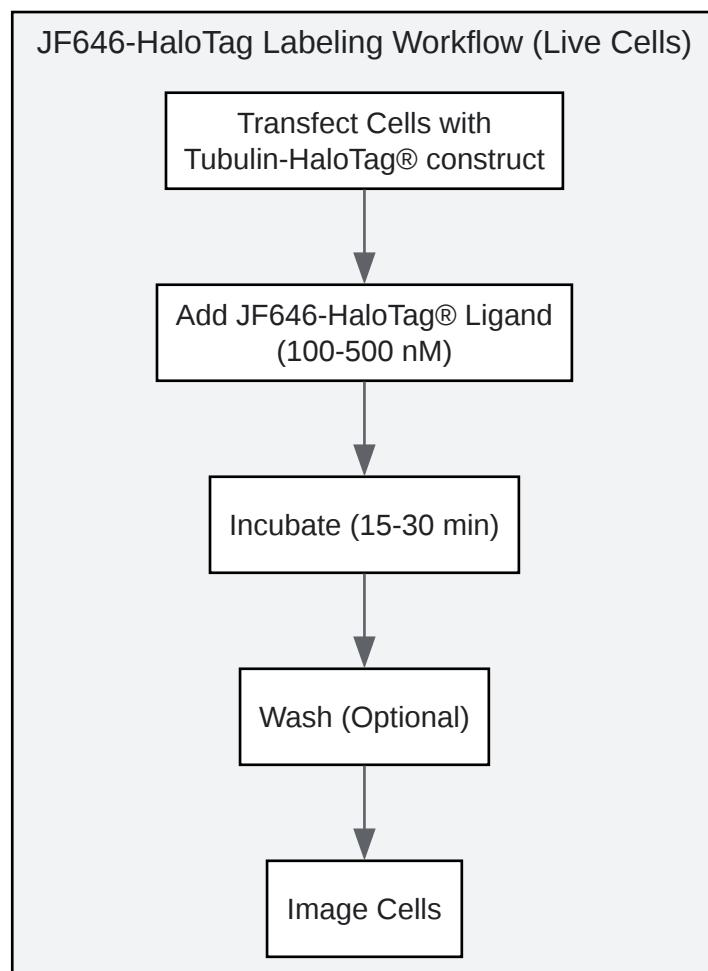
In-Depth Analysis of Probe Performance

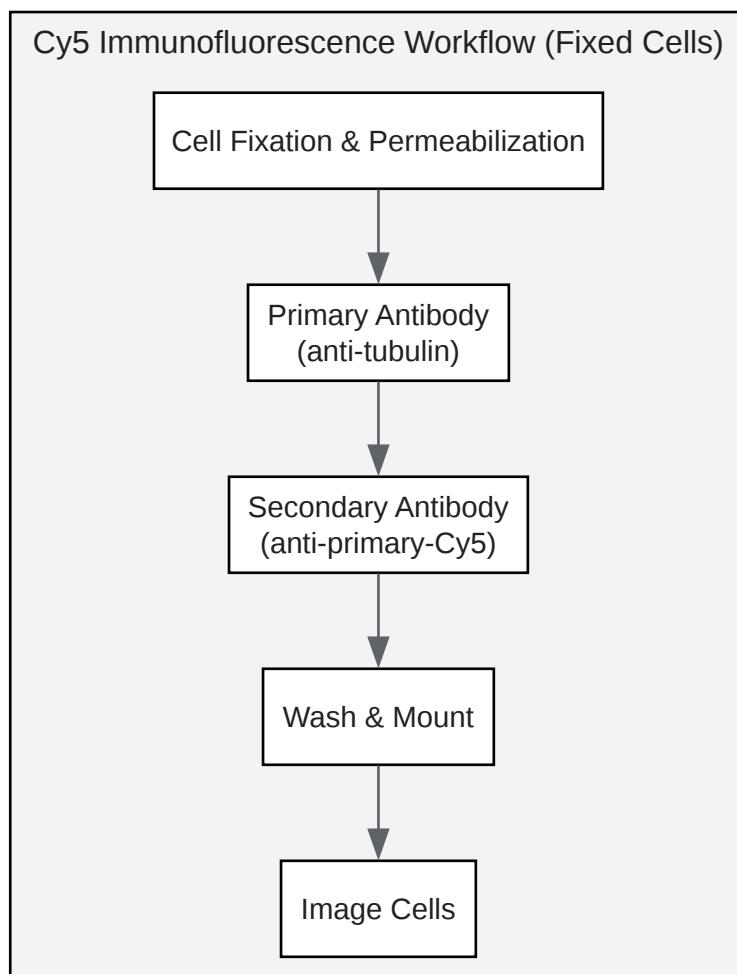
SiR-tubulin: The "Light-Up" Probe for Live-Cell Dynamics

SiR-tubulin is a powerful tool for live-cell imaging due to its fluorogenic nature; it only becomes brightly fluorescent upon binding to microtubules, which significantly reduces background noise and eliminates the need for wash-out steps.^{[5][6]} This probe is based on the microtubule-stabilizing drug docetaxel, which allows for direct labeling of endogenous tubulin.^[1] Its high photostability and far-red emission make it well-suited for long-term time-lapse imaging and super-resolution techniques like STED, where it has been used to resolve microtubule diameters down to approximately 40 nm in living cells.^[6] However, researchers should be mindful that at concentrations above 100 nM, SiR-tubulin can impact microtubule dynamics and prolong mitosis.^[5]

Janelia Fluor® 646 (JF646): Unparalleled Brightness and Photostability


Part of the acclaimed Janelia Fluor® series, JF646 is renowned for its exceptional brightness and photostability, making it a premier choice for demanding imaging applications, including single-molecule localization microscopy (dSTORM) and STED.^[2] Unlike SiR-tubulin, JF646 is not intrinsically targeted to microtubules. Instead, it is typically conjugated to a HaloTag® or SNAP-tag® ligand, which then covalently binds to a fusion protein of tubulin and the corresponding tag.^[9] This approach ensures high specificity but requires genetic modification of the cells. The high photon output and photostability of JF646 allow for the acquisition of high-resolution images with excellent clarity.


Cy5: The Classic Workhorse for Fixed-Cell Imaging


Cy5 is a well-established far-red dye that has been a mainstay in fluorescence microscopy for decades.^[3] Due to the impermeability of its antibody conjugates to live cell membranes, Cy5 is predominantly used for immunofluorescence staining of fixed and permeabilized cells. While not suitable for observing dynamic processes in living cells, it remains a valuable and cost-effective tool for high-resolution imaging of the microtubule cytoskeleton in fixed samples. Its photostability is generally lower than that of SiR or JF dyes but can be improved with the use of antifade mounting media.^{[7][8]}

Visualizing the Workflow

To better understand the application of these probes, the following diagrams illustrate the typical experimental workflows.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fluorogenic probes for live-cell imaging of the cytoskeleton | Springer Nature Experiments [experiments.springernature.com]
- 2. A live-cell marker to visualize the dynamics of stable microtubules throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
- 4. pure.mpg.de [pure.mpg.de]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative analysis of taxol-derived fluorescent probes to assess microtubule networks in a complex live three-dimensional tissue - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Far-Red Fluorescent Probes for Microtubule Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1170737#red-19-performance-comparison-in-different-microscopy-techniques\]](https://www.benchchem.com/product/b1170737#red-19-performance-comparison-in-different-microscopy-techniques)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com